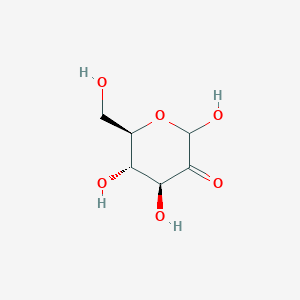
2-dehydro-D-glucopyranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-dehydro-D-glucopyranose is the 2-dehydro derivative of D-glucose.
Aplicaciones Científicas De Investigación
Anticancer Applications
2-DG has been extensively studied for its potential as an anticancer agent. Its mechanism primarily involves the inhibition of glycolysis, a metabolic pathway that cancer cells often rely on for energy.
- Mechanism of Action : 2-DG competes with glucose for uptake and phosphorylation by hexokinase, effectively reducing glucose metabolism in cancer cells. This leads to decreased ATP production and induces apoptosis in glycolytic tumor cells .
- Case Studies :
Antiviral Properties
Recent findings suggest that 2-DG may also possess antiviral properties, particularly against viruses such as SARS-CoV-2.
- Mechanism of Action : 2-DG disrupts viral replication by inhibiting key enzymes involved in glucose metabolism necessary for viral proliferation .
- Case Studies :
Anti-inflammatory Applications
The anti-inflammatory properties of 2-DG have been observed in various models of inflammation.
- Mechanism of Action : By inhibiting cytokine receptor glycosylation, 2-DG can modulate inflammatory responses and reduce oxidative stress .
-
Case Studies :
- In murine models, treatment with 2-DG significantly reduced inflammatory cell infiltration and signaling activation during acute respiratory infections .
- The compound has shown effectiveness in models of inflammatory bowel disease and rheumatoid arthritis, suggesting broad therapeutic potential for chronic inflammatory conditions .
Neurological Applications
Emerging research indicates that 2-DG may have applications in neurological disorders.
- Mechanism of Action : Due to its ability to inhibit glycolysis, it may help regulate metabolic processes in neurons, potentially offering therapeutic benefits for conditions like epilepsy and neurodegenerative diseases .
-
Case Studies :
- Studies have shown that low doses of 2-DG can suppress seizure activity and slow the progression of epilepsy in animal models .
- Research on its effects on neuronal cell lines suggests involvement in metabolism-independent glucose sensing mechanisms, which could be relevant for understanding energy metabolism in the brain .
Biotechnological Applications
In addition to its pharmaceutical uses, 2-DG is being explored for various biotechnological applications.
- Biocatalysis : The compound is used as a substrate in enzymatic reactions for the production of high-value sugars like d-fructose and d-tagatose from glucose .
- Analytical Chemistry : It serves as a marker in clinical chemistry for monitoring glycemic control, particularly important for diabetes management .
Propiedades
Fórmula molecular |
C6H10O6 |
|---|---|
Peso molecular |
178.14 g/mol |
Nombre IUPAC |
(4S,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-one |
InChI |
InChI=1S/C6H10O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-4,6-9,11H,1H2/t2-,3-,4+,6?/m1/s1 |
Clave InChI |
FYWIDDXZIOQEQU-SVXWRWBYSA-N |
SMILES |
C(C1C(C(C(=O)C(O1)O)O)O)O |
SMILES isomérico |
C([C@@H]1[C@H]([C@@H](C(=O)C(O1)O)O)O)O |
SMILES canónico |
C(C1C(C(C(=O)C(O1)O)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















